An In-depth Technical Guide to Fmoc-L-Lys(Teoc)-OH: Strategy and Application
An In-depth Technical Guide to Fmoc-L-Lys(Teoc)-OH: Strategy and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis, particularly for complex and modified peptides, hinges on the principle of orthogonal protection . This strategy involves using multiple, chemically distinct protecting groups on a single molecule, allowing for the selective removal of one group without affecting others.[1] The Nα-amino group is typically protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation.[2] However, the reactive side chains of amino acids, such as the ε-amino group of lysine, require their own protecting groups. The choice of a side-chain protecting group is dictated by its stability during the Fmoc-deprotection steps and its own unique cleavage requirements.
Fmoc-L-Lys(Teoc)-OH is a specialized building block designed for scenarios demanding a high degree of orthogonality. It incorporates the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, which is uniquely cleaved by fluoride ions.[3][4] This property makes it exceptionally stable to the acidic and basic conditions commonly used to remove other protecting groups, providing chemists with a powerful tool for sophisticated peptide engineering.[5]
Physicochemical Properties and Structure
Fmoc-L-Lys(Teoc)-OH is a white crystalline powder used in the synthesis of peptide analogs.[6] Its structure is characterized by three key components: the L-lysine backbone, the Nα-Fmoc group for temporary protection during peptide chain elongation, and the Nε-Teoc group for semi-permanent side-chain protection.
Diagram 1: Schematic of Fmoc-L-Lys(Teoc)-OH Structure
A schematic representation of the key functional moieties and their connectivity in the Fmoc-L-Lys(Teoc)-OH molecule.
Table 1: Key Physicochemical Properties of Fmoc-L-Lys(Teoc)-OH
| Property | Value | Reference(s) |
| CAS Number | 122903-68-8 | [7][8][9] |
| Molecular Formula | C₂₇H₃₆N₂O₆Si | [7][8][9] |
| Molecular Weight | 512.66 g/mol | [8][9] |
| Appearance | White crystalline powder | [6] |
| Purity | Typically ≥98% (HPLC) | [10] |
| Storage | Inert atmosphere, 2-8°C | [10] |
The Teoc Protecting Group: A Unique Mechanism for Selective Cleavage
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group renowned for its stability and unique deprotection mechanism.[11]
Mechanism of Deprotection
Unlike acid-labile (e.g., Boc, Mtt) or base-labile (e.g., Fmoc) groups, the Teoc group is cleaved via a fluoride-induced β-elimination reaction.[5][11] The process is initiated by the attack of a fluoride ion (commonly from tetrabutylammonium fluoride, TBAF) on the silicon atom. This attack forms a transient, hypervalent silicon intermediate, which triggers an irreversible elimination cascade, ultimately liberating the free amine. The byproducts are volatile and easily removed (carbon dioxide, ethylene, and trimethylsilyl fluoride), simplifying purification.[11][12]
Advantages and Orthogonality
The primary advantage of the Teoc group is its exceptional orthogonality. It is stable under a wide range of conditions, including:
-
Strongly acidic conditions used for cleaving Boc, tBu, and Trityl groups (e.g., high concentrations of TFA).[5][13]
-
Basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[14]
-
Catalytic hydrogenation used to remove Cbz groups.[11]
-
Palladium-catalyzed conditions for Alloc group cleavage.[13]
This robustness allows for complex synthetic strategies where other protecting groups can be selectively removed in the presence of Lys(Teoc), enabling site-specific modifications such as branching, cyclization, or labeling on the lysine side chain.[3][5]
Application in Solid-Phase Peptide Synthesis (SPPS): A Practical Workflow
The incorporation of Fmoc-L-Lys(Teoc)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. The key distinction lies in the final, selective deprotection of the Teoc group.
Standard SPPS Cycle
The following diagram illustrates a typical workflow for incorporating Fmoc-L-Lys(Teoc)-OH and performing a subsequent on-resin modification.
Diagram 2: SPPS Workflow with On-Resin Lys(Teoc) Deprotection
A flowchart showing the key steps for incorporating Fmoc-L-Lys(Teoc)-OH and selectively deprotecting the Teoc group for further modification.
Detailed Experimental Protocol: Selective Teoc Deprotection on Resin
This protocol outlines a self-validating system for the selective removal of the Teoc group from a resin-bound peptide.
-
Resin Preparation:
-
Swell the peptide-resin (containing the Lys(Teoc) residue) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Thoroughly wash the resin with DMF (3x) and then with Tetrahydrofuran (THF) (3x) to ensure an anhydrous environment, which is critical for the efficiency of the fluoride reagent.
-
-
Deprotection Cocktail:
-
Prepare a solution of 1 M TBAF in THF. Causality Insight: TBAF is the standard fluoride source; THF is the preferred solvent due to its compatibility with the resin and the reaction mechanism. Anhydrous conditions prevent quenching of the fluoride ion by water.[15]
-
-
Reaction:
-
Add the TBAF solution to the swollen resin (typically 2-3 equivalents per Teoc group).
-
Allow the reaction to proceed at room temperature with gentle agitation for a period ranging from 1 to 24 hours.[13] Expert Insight: Reaction time can vary significantly based on the peptide sequence and steric hindrance around the lysine residue. It is crucial to monitor the reaction's completion.[12]
-
-
Monitoring (Self-Validation):
-
Take a small sample of resin beads at time points (e.g., 2h, 6h, 12h).
-
Wash the beads thoroughly, cleave the peptide from this small sample using a standard TFA cocktail, and analyze by LC-MS.
-
The disappearance of the Teoc-protected peptide mass and the appearance of the free amine peptide mass confirms reaction completion.
-
-
Post-Deprotection Wash:
-
Once the reaction is complete, filter the TBAF solution.
-
Wash the resin extensively with THF (3x), DMF (3x), and DCM (3x) to remove all traces of the fluoride reagent and byproducts. The resin is now ready for the next step (e.g., on-resin cyclization or labeling).
-
Comparative Analysis of Lysine Protecting Groups
The choice of a lysine side-chain protecting group is a critical decision in peptide synthesis design. The Teoc group occupies a unique niche due to its fluoride lability.
Table 2: Comparison of Common Nε-Lysine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality & Use Case |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA) | Standard/Default Choice. Cleaved simultaneously with other tBu-based groups and the resin linker during final cleavage.[2][16] |
| 4-Methyltrityl | Mtt | Very Mild Acid (e.g., 1% TFA in DCM) | Highly Acid-Labile. Allows for selective deprotection on-resin while keeping Boc/tBu groups intact. Ideal for side-chain lactamization or branching.[17] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Ion (TBAF) | Fully Orthogonal. Stable to both acidic and basic conditions. Used for complex syntheses where acid/base lability of other groups would interfere with the desired strategy.[5][11][13] |
Conclusion
Fmoc-L-Lys(Teoc)-OH is an invaluable tool for advanced peptide chemistry. Its defining feature—the fluoride-labile Teoc group—provides an extra layer of orthogonality that is indispensable for the synthesis of complex architectures like branched peptides, cyclic peptides, and molecules requiring site-specific modifications. While its application requires careful handling of anhydrous reagents and diligent reaction monitoring, the strategic advantages it offers make it a superior choice for challenging synthetic targets where conventional protecting group schemes fall short.
References
-
Teoc Protecting Group . Chem-Station Int. Ed., 2019. Available at: [Link]
-
Teoc Group Protection Mechanism . Organic Chemistry - YouTube, 2022. Available at: [Link]
-
Teoc Group Deprotection Mechanism . Organic Chemistry - YouTube, 2022. Available at: [Link]
-
Choosing the Right Amine Protecting Group: The Advantages of TEOC Chemistry . Sinfoo. Available at: [Link]
-
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- . National Institutes of Health (NIH). Available at: [Link]
-
Fmoc-Lys(Teoc)-OH [122903-68-8] . AAPPTEC. Available at: [Link]
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group . Thieme Chemistry. Available at: [Link]
-
FMOC-LYS(TEOC)-OH [CAS: 122903-68-8] . Ivy Fine Chemicals. Available at: [Link]
-
Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions . RSC Publishing, 2018. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. Available at: [Link]
-
Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs . PubMed, 1995. Available at: [Link]
-
Fmoc-Lys(Boc)-OH | C26H32N2O6 . PubChem - NIH. Available at: [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods . PMC - NIH. Available at: [Link]
-
High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics . CEM Corporation. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies, 2013. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Application of Teoc Protecting Group [en.highfine.com]
- 6. FMOC-LYS(TEOC)-OH | 122903-68-8 [amp.chemicalbook.com]
- 7. FMOC-LYS(TEOC)-OH | 122903-68-8 [chemicalbook.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. scbt.com [scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]
- 13. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. m.youtube.com [m.youtube.com]
- 16. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

